12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one
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Overview
Description
12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one typically involves multi-step organic reactions. One common method includes the Fischer indole cyclization, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can modify the indole ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro groups, alkyl groups
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties .
Scientific Research Applications
12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 10,11-dimethoxy-3-phenyl-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one
- Indole-3-acetic acid
- Indole-2-carboxylate derivatives
Uniqueness
12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy and methoxy groups contribute to its reactivity and potential as a bioactive compound .
Properties
IUPAC Name |
5-hydroxy-16,17-dimethoxy-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaen-19-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-25-15-6-4-12-16(19(15)26-2)20(24)22-14-5-3-10(23)9-13(14)11-7-8-21-17(12)18(11)22/h3-9,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXUPOGDOSLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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